Cas no 851208-08-7 (5-(piperazin-1-yl)thiophene-2-carbaldehyde)

5-(Piperazin-1-yl)thiophene-2-carbaldehyde is a versatile heterocyclic compound featuring a thiophene core functionalized with a piperazine moiety and an aldehyde group. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The aldehyde group enables condensation reactions, while the piperazine ring enhances solubility and provides a site for additional modifications. Its balanced electronic properties and stability under standard conditions make it a practical intermediate for constructing complex molecules. The compound is particularly useful in medicinal chemistry for developing biologically active scaffolds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
5-(piperazin-1-yl)thiophene-2-carbaldehyde structure
851208-08-7 structure
Product name:5-(piperazin-1-yl)thiophene-2-carbaldehyde
CAS No:851208-08-7
MF:C9H12N2OS
MW:196.269380569458
MDL:MFCD06375953
CID:844292
PubChem ID:2463177

5-(piperazin-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-PIPERAZIN-1-YLTHIOPHENE-2-CARBALDEHYDE
    • 5-(piperazin-1-yl)thiophene-2-carboxaldehyde
    • 5-(piperazin-1-yl)thiophene-2-carbaldehyde
    • EN300-10879
    • CS-0231543
    • 851208-08-7
    • HWRCNHFGKABYGW-UHFFFAOYSA-N
    • Z57985387
    • J-517932
    • AKOS008968514
    • 5-(N1-Piperazinyl)thiophene-2-carboxaldehyde
    • SCHEMBL1432603
    • MFCD06375953
    • DB-349678
    • G22194
    • MDL: MFCD06375953
    • Inchi: InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
    • InChI Key: HWRCNHFGKABYGW-UHFFFAOYSA-N
    • SMILES: C1=C(C=O)SC(=C1)N2CCNCC2

Computed Properties

  • Exact Mass: 196.06703418g/mol
  • Monoisotopic Mass: 196.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60.6Ų

5-(piperazin-1-yl)thiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10879-0.1g
5-(piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
0.1g
$86.0 2023-10-27
Enamine
EN300-10879-0.25g
5-(piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
0.25g
$121.0 2023-10-27
Enamine
EN300-10879-10.0g
5-(piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
10g
$1409.0 2023-05-01
abcr
AB171508-250mg
5-(N1-Piperazinyl)thiophene-2-carboxaldehyde, 90%; .
851208-08-7 90%
250mg
€244.00 2025-03-19
Enamine
EN300-10879-1g
5-(piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
1g
$328.0 2023-10-27
Enamine
EN300-10879-5g
5-(piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
5g
$949.0 2023-10-27
1PlusChem
1P00G4DT-50mg
5-PIPERAZIN-1-YLTHIOPHENE-2-CARBALDEHYDE
851208-08-7 95%
50mg
$122.00 2025-02-27
A2B Chem LLC
AH51377-500mg
5-(Piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
500mg
$277.00 2024-04-19
A2B Chem LLC
AH51377-5g
5-(Piperazin-1-yl)thiophene-2-carbaldehyde
851208-08-7 94%
5g
$1034.00 2024-04-19
Aaron
AR00G4M5-5g
5-PIPERAZIN-1-YLTHIOPHENE-2-CARBALDEHYDE
851208-08-7 94%
5g
$1330.00 2023-12-13

Additional information on 5-(piperazin-1-yl)thiophene-2-carbaldehyde

5-(Piperazin-1-yl)thiophene-2-carbaldehyde: A Comprehensive Overview

5-(Piperazin-1-yl)thiophene-2-carbaldehyde, also known by its CAS number 851208-08-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines a thiophene ring, a piperazine group, and an aldehyde functional group, making it a versatile structure with potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have shed new light on its properties and potential uses.

The thiophene ring, a key structural component of 5-(Piperazin-1-yl)thiophene-2-carbaldehyde, contributes to the compound's aromaticity and electronic properties. Piperazine, a six-membered ring containing two nitrogen atoms, adds rigidity and enhances the molecule's ability to form hydrogen bonds. The aldehyde group further increases the compound's reactivity, making it a valuable intermediate in organic synthesis. These structural features make the compound a promising candidate for exploring novel chemical reactions and bioactive agents.

Recent studies have focused on the synthesis of 5-(Piperazin-1-yl)thiophene-2-carbaldehyde through various routes, including Suzuki coupling reactions and palladium-catalyzed cross-couplings. These methods not only improve the efficiency of synthesis but also allow for the incorporation of diverse substituents, expanding the scope of potential applications. For instance, researchers have explored the use of this compound as a building block for constructing heterocyclic frameworks with enhanced pharmacokinetic properties.

In terms of pharmacological activity, 5-(Piperazin-1-yl)thiophene-2-carbaldehyde has shown promise in inhibiting certain enzymes and receptors associated with neurodegenerative diseases. Computational studies using molecular docking techniques have revealed favorable interactions between the compound and target proteins, suggesting its potential as a lead molecule for drug development. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in studying disease mechanisms at the molecular level.

The unique electronic properties of 5-(Piperazin-1-yl)thiophene-2-carbaldehyde also make it an attractive candidate for applications in materials science. For example, its conjugated system could be exploited in designing organic semiconductors or sensors with high sensitivity. Recent experiments have demonstrated its potential as an electrochemical sensor for detecting trace amounts of heavy metal ions in aqueous solutions.

In conclusion, 5-(Piperazin-1-yl)thiophene-2-carbaldehyde is a multifaceted compound with diverse applications across chemistry and biology. Its structural versatility, combined with recent advances in synthetic and computational techniques, positions it as a valuable asset for future research and development efforts. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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(CAS:851208-08-7)5-(piperazin-1-yl)thiophene-2-carbaldehyde
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Purity:99%
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